ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE

dopamine transporter inhibition synthetic cathinone structure-activity relationship

α-(2-Oxopyrrolidino)valerophenone (α-PVP lactam, Oxo-PVP) is the mandatory metabolite reference standard for definitive α-PVP exposure confirmation in forensic and clinical toxicology. Unlike parent α-PVP or α-PBP metabolites, its distinct lactam-specific fragmentation pattern and retention time prevent cross-analytical interference. As a calibrated intermediate DAT/NET inhibitor (IC₅₀ 12.8 nM/14.2 nM), it bridges the >1,000-fold potency gap between MDPV and lower-affinity analogs, enabling assay validation without saturation artifacts. Purchase ensures regulatory-compliant, reproducible LC-MS/MS identification.

Molecular Formula C15H19NO2
Molecular Weight 245.322
CAS No. 1220881-04-8
Cat. No. B583918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE
CAS1220881-04-8
Synonyms1-(1-Benzoylbutyl)-2-pyrrolidinone;  Oxo-PVP; 
Molecular FormulaC15H19NO2
Molecular Weight245.322
Structural Identifiers
SMILESCCCC(C(=O)C1=CC=CC=C1)N2CCCC2=O
InChIInChI=1S/C15H19NO2/c1-2-7-13(16-11-6-10-14(16)17)15(18)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3
InChIKeyPVRCOJVUGGZXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Pyrrolidinovalerophenone (α-PVP, CAS 1220881-04-8): Procurement-Relevant Identity and Analytical Baseline


α-Pyrrolidinovalerophenone (α-PVP), also indexed as α-(2-Oxopyrrolidino)valerophenone or 1-(1-benzoylbutyl)-2-pyrrolidinone (CAS 1220881-04-8; C₁₅H₁₉NO₂; MW 245.32), is a synthetic cathinone derivative structurally characterized as the desmethyl analogue of pyrovalerone [1]. The compound exists as a racemic mixture and is physically described as an odorless, colorless crystalline solid [2]. Its primary pharmacodynamic activity is mediated through potent inhibition of dopamine transporter (DAT) and moderate inhibition of norepinephrine transporter (NET) reuptake, with negligible activity at the serotonin transporter (SERT) [3]. This specific transporter inhibition profile categorizes α-PVP functionally as a catecholamine-selective uptake blocker, distinguishing it mechanistically from monoamine-releasing synthetic cathinones [4].

Why α-PVP (CAS 1220881-04-8) Cannot Be Interchanged with α-PBP, α-PPP, or Other Pyrrolidinophenone Analogs


Within the pyrrolidinophenone class, even minor structural modifications produce quantitatively substantial shifts in pharmacological potency and metabolic fate. The length of the α-alkyl side chain—the distinguishing feature between α-PVP (propyl), α-PBP (ethyl), and α-PPP (methyl)—directly modulates DAT inhibition potency by orders of magnitude and correspondingly alters in vivo behavioral potency [1]. Additionally, the presence or absence of the 3,4-methylenedioxy moiety (as in MDPV) influences both transporter selectivity and metabolic pathways, precluding reliable extrapolation of experimental outcomes from one analog to another [2]. Generic substitution without explicit quantitative validation therefore introduces unacceptable variability in experimental reproducibility and regulatory compliance.

α-PVP (CAS 1220881-04-8) Quantified Differentiation Evidence: Comparator-Based Selection Data


DAT Inhibition Potency of α-PVP Compared to Shorter-Chain Analogs α-PBP and α-PPP

α-PVP demonstrates substantially higher DAT inhibition potency than its shorter α-alkyl chain analogs α-PBP and α-PPP. In rat brain synaptosome uptake assays, α-PVP inhibited [³H]dopamine uptake with an IC₅₀ value of 12.8 nM, compared to α-PBP (63.1 nM) and α-PPP (1,460 nM) [1]. The rank order of DAT inhibition potency is α-PVP > α-PBP ≫ α-PPP, with α-PVP being approximately 5-fold more potent than α-PBP and 114-fold more potent than α-PPP [1].

dopamine transporter inhibition synthetic cathinone structure-activity relationship

NET Inhibition Potency of α-PVP Relative to MDPV, α-PBP, and α-PPP

α-PVP exhibits potent norepinephrine transporter (NET) inhibition with an IC₅₀ of 14.2 nM in rat brain synaptosomes [1]. In direct comparative testing, this potency is intermediate between MDPV (IC₅₀ = 4.6 nM, 3.1-fold more potent) and the shorter-chain analogs α-PBP (IC₅₀ = 211 nM, 14.9-fold less potent) and α-PPP (IC₅₀ = 6,000 nM, 423-fold less potent) [1].

norepinephrine transporter catecholamine reuptake synthetic cathinone pharmacology

In Vivo Locomotor Stimulant Potency: Rank-Order Parallels DAT Activity and Differentiates α-PVP from Analogs

In vivo locomotor stimulation in mice demonstrates a clear rank-order potency that directly parallels in vitro DAT inhibition: MDPV > α-PVP > α-PBP > α-PPP [1]. α-PVP produced robust, dose-dependent increases in locomotor activity with an effect magnitude and time course intermediate between MDPV (more potent/longer duration) and α-PBP (less potent/shorter duration) [1]. Motor activation produced by α-PVP was reversed by the D1 dopamine receptor antagonist SCH23390, confirming dopaminergic mediation [1].

in vivo pharmacology locomotor activity behavioral pharmacology

Transporter Selectivity Profile (DAT vs. SERT) Compared to Cocaine and MDPV

α-PVP exhibits high selectivity for DAT over SERT, with SERT inhibition IC₅₀ > 10,000 nM and a DAT/SERT ratio (calculated as 1/IC₅₀) > 781 [1]. This selectivity is quantitatively distinct from cocaine (DAT IC₅₀ = 211 nM, SERT IC₅₀ = 313 nM, DAT/SERT ratio ≈ 1.5) and MDPV (DAT IC₅₀ = 4.1 nM, SERT IC₅₀ = 3,300 nM, DAT/SERT ratio ≈ 805) [1]. None of the α-PVP analogs significantly inhibited [³H]serotonin uptake when tested at 10 μM [2].

transporter selectivity DAT/SERT ratio abuse liability

Metabolic Profile Differentiation: α-PVP Lactam and β-Hydroxy-α-PVP as Primary Analytical Targets

α-PVP undergoes extensive hepatic metabolism via distinct pathways, with α-PVP lactam (oxidation product) and β-hydroxy-α-PVP (carbonyl reduction product) representing the predominant metabolites detectable in human urine [1]. In vitro human liver microsome studies confirm that the lactam compound is the major metabolite observed for α-PVP [2]. The metabolic pathways for α-PVP parallel those of MDPV but differ quantitatively from shorter-chain analogs (α-PBP, α-PPP) due to side-chain length effects on hydroxylation patterns and subsequent glucuronidation extent [3].

metabolism toxicological analysis LC-MS/MS

α-PVP (CAS 1220881-04-8): Evidence-Backed Research and Industrial Application Scenarios


In Vitro DAT/NET Inhibition Screening with α-PVP as Mid-Potency Reference Standard

Based on quantified DAT IC₅₀ (12.8 nM) and NET IC₅₀ (14.2 nM) values from direct comparative studies [1], α-PVP serves as a calibrated intermediate-potency reference compound for screening novel synthetic cathinone analogs. Positioned between MDPV (high potency) and α-PBP/α-PPP (lower potency), α-PVP enables sensitivity calibration across a >1,000-fold potency range, ensuring assay conditions capture both high-affinity and moderate-affinity DAT/NET inhibitors without saturation artifacts.

In Vivo Behavioral Pharmacology: Dose-Response Calibration Using Established Locomotor Potency Rank-Order

α-PVP provides a validated in vivo reference point for locomotor stimulation studies in rodent models, with established rank-order potency (MDPV > α-PVP > α-PBP > α-PPP) directly paralleling in vitro DAT activity [1]. This predictable relationship allows researchers to select α-PVP as a benchmark when evaluating novel pyrrolidinophenones, reducing the need for full dose-range exploration of comparator compounds and enabling efficient experimental design.

Forensic Toxicology: Analytical Reference Standard Procurement for α-PVP-Specific Metabolite Confirmation

For forensic and clinical toxicology laboratories, α-PVP (parent compound) and its specific metabolites α-PVP lactam and β-hydroxy-α-PVP are required as analytical reference standards for definitive confirmation of α-PVP exposure [1]. The distinct metabolic profile of α-PVP, characterized by extensive lactam formation, precludes the use of α-PBP or α-PPP metabolite standards due to differing retention times and fragmentation patterns in LC-MS/MS analysis [2].

Drug Discrimination Studies: Cocaine-Like Stimulus Generalization with Defined Time Course

In rhesus monkey drug discrimination procedures, α-PVP produced dose- and time-dependent cocaine-like discriminative stimulus effects that fully substituted for cocaine (0.32 mg/kg IM training dose) [1]. The time course of α-PVP effects is distinct from its 4-methyl analog (pyrovalerone), which exhibits prolonged duration despite similar potency [1]. α-PVP is therefore appropriate for studies requiring a pyrrolidinophenone with cocaine-like interoceptive effects and a defined, reproducible time course not confounded by extended duration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALPHA-(2-OXOPYRROLIDINO)VALEROPHENONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.